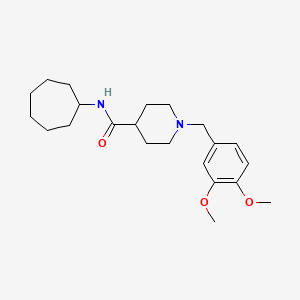![molecular formula C23H26ClF2N3O B3711986 [1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B3711986.png)
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone
描述
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that features both piperidine and piperazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and halogenated precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks a benzyl halide.
Formation of the piperazine ring: This is typically done through a cyclization reaction involving diamines and dihalides.
Final coupling: The two rings are then coupled together using a suitable linker, often involving carbonyl chemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halides for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary, but typically involve binding to these targets and modulating their activity, which can lead to various biological effects.
属性
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClF2N3O/c24-19-4-3-6-20(25)18(19)16-27-10-8-17(9-11-27)23(30)29-14-12-28(13-15-29)22-7-2-1-5-21(22)26/h1-7,17H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUXOUALXMYGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3711909.png)
![1-(4-Tert-butylphenyl)-3-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3711930.png)




![[4-(2-Fluorophenyl)piperazin-1-yl][1-(3-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B3711976.png)
![[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B3711993.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3712000.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3712003.png)
![1-{1-benzyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3712011.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B3712023.png)
![N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide](/img/structure/B3712027.png)
